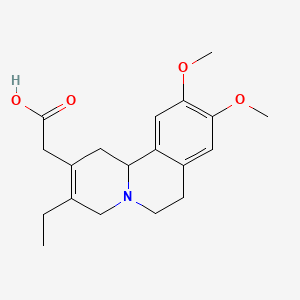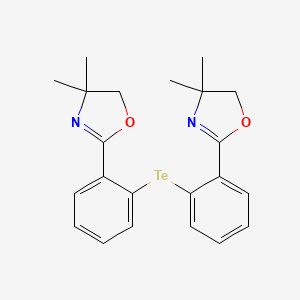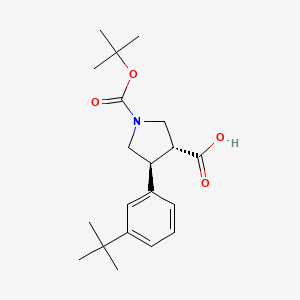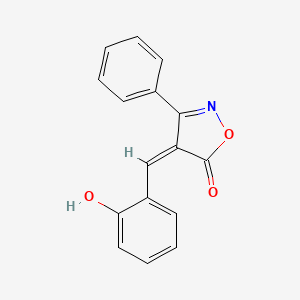
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid is a complex organic compound with a unique structure. It belongs to the class of benzoquinolizines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves multiple steps. One of the key synthetic routes includes the total synthesis from the (–)-ester (ethyl 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine-2-acetate) of known configuration . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-benzoquinolizine: A closely related compound with similar structural features.
6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol: Another compound with a similar core structure but different functional groups.
Uniqueness
3-Ethyl-1,6,7,11b-tetrahydro-9,10-dimethoxy-4H-benzo(a)quinolizine-2-acetic acid stands out due to its specific acetic acid functional group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
84254-95-5 |
|---|---|
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
2-(3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizin-2-yl)acetic acid |
InChI |
InChI=1S/C19H25NO4/c1-4-12-11-20-6-5-13-8-17(23-2)18(24-3)10-15(13)16(20)7-14(12)9-19(21)22/h8,10,16H,4-7,9,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
MRYCPUFOGFAHTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)












